molecular formula C18H18N4O3 B2743950 N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 941957-89-7

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2743950
CAS No.: 941957-89-7
M. Wt: 338.367
InChI Key: YGZCVESCRBYNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide” is a complex organic molecule that contains a pyrrolidinone ring, a phenyl ring, and a pyridine ring. Pyrrolidinones are a class of organic compounds that contain a five-membered lactam . They are found in many pharmaceuticals and natural products. The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring. The pyridine ring is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidinone, phenyl, and pyridine rings. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the pyridine ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidinone and pyridine rings might increase its solubility in polar solvents .

Scientific Research Applications

Catalysis and Chemical Synthesis

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide and related compounds have been extensively studied for their roles in catalysis and chemical synthesis. For instance, they have been used as promoters in Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides at room temperature, showcasing excellent chemoselectivity and a broad tolerance of functional groups (Bhunia, De, & Ma, 2022). This highlights the compound's significance in facilitating diverse N-arylation products efficiently.

Structural Analysis and Material Science

The structural and conformational polymorphism of compounds similar to this compound has been a subject of interest. Studies have revealed detailed insights into their crystalline forms, highlighting the importance of hydrogen bonding in defining supramolecular architectures and the role of different conformational states in their structural stability (Jotani et al., 2016). These findings have implications for designing materials with specific properties and understanding the molecular basis of their formation.

Ligand Efficiency in Metal Complexation

Investigations into the ligand efficiency of this compound derivatives for metal complexation have shown promising results. For example, their application in the selective separation of actinides over lanthanides in acidic solutions demonstrates the potential of these compounds in the field of nuclear waste management and the recovery of valuable metals (Meng et al., 2021). The study provides insights into the design of more efficient ligands for critical applications in environmental science and technology.

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, its mechanism could depend on how it interacts with biological macromolecules like proteins or DNA .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Properties

IUPAC Name

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16-7-3-9-22(16)15-6-1-5-14(10-15)21-18(25)17(24)20-12-13-4-2-8-19-11-13/h1-2,4-6,8,10-11H,3,7,9,12H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZCVESCRBYNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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